N-(2-ethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its physical appearance .
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the types of reactions used, the reagents and conditions required, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes looking at the reagents and conditions required for the reactions, as well as the products formed .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability .Scientific Research Applications
Antibacterial Activity
N-(2-ethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is part of a class of sulfonamides, which have demonstrated a range of biological activities, including antibacterial properties. For example, a study showed that certain sulfonamide derivatives exhibited moderate to good activity against various bacterial strains, suggesting potential use in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2013).
Antitumor Activity
Sulfonamide compounds have also been evaluated for their antitumor effects. A study revealed that specific sulfonamides, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, showed promising results as cell cycle inhibitors and progressed to clinical trials for their antitumor properties (Owa et al., 2002).
Enzyme Inhibition
Another significant application is in enzyme inhibition. A study on benzo[d]thiazole-5- and 6-sulfonamides, closely related to the compound , found them to be effective inhibitors of various human carbonic anhydrase isoforms, which could have implications for treating conditions like glaucoma or edema (Abdoli et al., 2017).
Environmental Impact
Research has also been conducted on the environmental impact of sulfonamide antibiotics. A study on sulfonamide degradation by Microbacterium sp. highlighted the potential environmental risks posed by these compounds due to their persistence and the propagation of antibiotic resistance (Ricken et al., 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-2-21-15-7-4-3-6-14(15)18-24(19,20)13-8-9-16-17(12-13)23-11-5-10-22-16/h3-4,6-9,12,18H,2,5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEGORYQXCECTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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